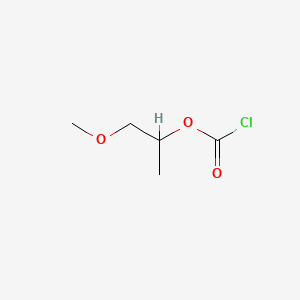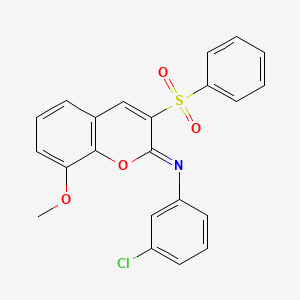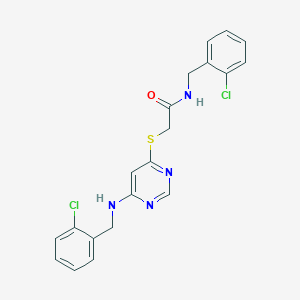![molecular formula C26H24N2O4 B2480243 5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 898917-46-9](/img/structure/B2480243.png)
5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic displacement reactions, as well as techniques to ensure the specificity of the reaction and the purity of the product. For instance, the synthesis of various pyrimidin-derivatives has been achieved by reacting substituted pyrimidine with different reagents, utilizing conditions that favor the formation of desired products (Jafar et al., 2017).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used to elucidate the molecular structures of compounds. These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule, which are critical for understanding its chemical behavior (Low et al., 2004).
Chemical Reactions and Properties
Compounds with pyrimidine and phenol groups engage in a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and complex formation. Their reactivity can be influenced by substituents on the aromatic rings, which can activate or deactivate the ring towards further reactions (Erkin et al., 2017).
Scientific Research Applications
Antifungal and Antibacterial Agents
Pyrimidine derivatives have been synthesized and identified to possess significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. The study suggests that these compounds, by virtue of their structural configuration, can be developed into potent antifungal agents (Jafar et al., 2017).
Another research explored the antibacterial potential of 2,4-diamino-5-benzylpyrimidines and their analogs. These compounds were shown to exhibit high in vitro activity against anaerobic organisms, suggesting their potential as antibacterial agents (Roth et al., 1989).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from visnaginone and khellinone, including pyrimidine derivatives, have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies indicate the potential of such compounds to act as cyclooxygenase inhibitors, offering new avenues for the development of anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).
Catalytic and Material Science Applications
In the field of catalysis, pyrimidine derivatives have been studied for their role in the chemical fixation of carbon dioxide with terminal epoxides, forming cyclic carbonates. This research highlights the importance of such compounds in catalysis and environmental chemistry (Shen et al., 2003).
Additionally, pyridine N-oxides, which share functional groups with the compound , have been examined for their interactions with pentachlorophenol, demonstrating their utility in the development of molecular complexes with potential applications in materials science (Dega-Szafran et al., 1995).
properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-8-9-18(2)19(12-17)15-31-20-10-11-21(22(29)13-20)26-25(14-27-16-28-26)32-24-7-5-4-6-23(24)30-3/h4-14,16,29H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANDKVWRPOXOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC=NC=C3OC4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)



![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)

![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)



![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)


